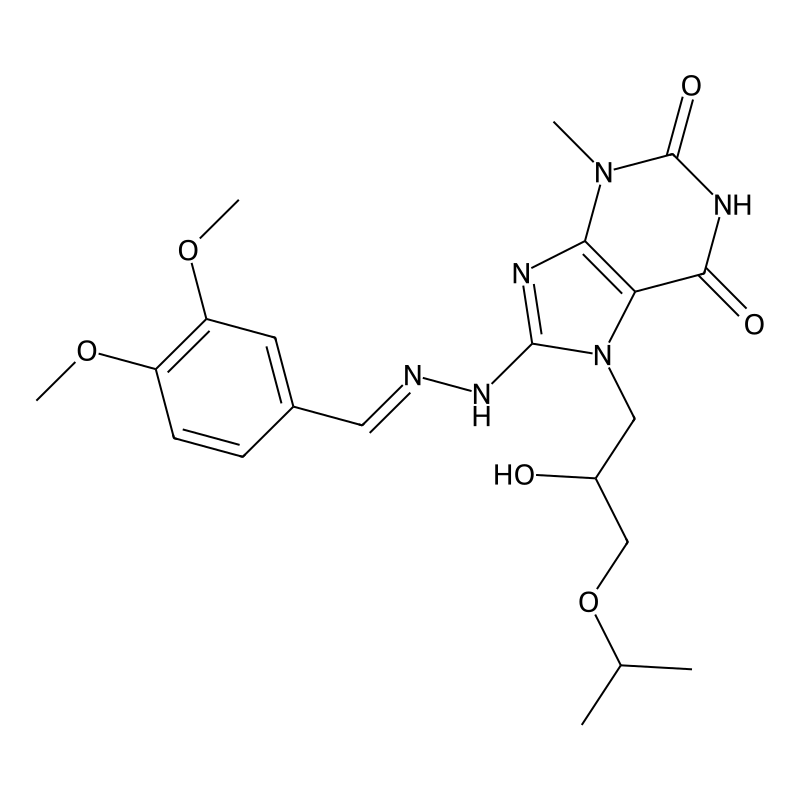

(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine family. Purines are vital components of nucleic acids and play essential roles in various biological processes. This specific compound features multiple functional groups, including hydrazine, methoxy, and isopropoxy moieties, which contribute to its potential biological activity and chemical reactivity.

- Hydrazone Formation: The hydrazine group can react with carbonyl compounds to form hydrazones, which may involve condensation reactions.

- Nucleophilic Substitution: The presence of various functional groups allows for nucleophilic attacks at electrophilic centers within the molecule.

- Oxidation-Reduction Reactions: The methoxy and hydroxyl groups can participate in redox reactions, potentially altering the oxidation states of the compound.

These reactions are facilitated by enzymes in biological systems, which act as catalysts to increase reaction rates and specificity

Preliminary studies suggest that this compound may exhibit various biological activities, including:

Synthesis of this compound typically involves multi-step organic synthesis techniques:

- Formation of the Purine Core: Initial synthesis often begins with commercially available purine derivatives.

- Functionalization: Subsequent steps involve introducing the hydrazine and methoxy groups through nucleophilic substitution or condensation reactions.

- Final Modifications: The addition of isopropoxy and hydroxyl groups can be achieved through alkylation or acylation methods.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

The potential applications for this compound include:

- Pharmaceutical Development: Given its biological activities, it could be explored as a lead compound for drug development targeting oxidative stress-related diseases or infections.

- Research Tool: It may serve as a probe in biochemical studies aimed at understanding enzyme mechanisms or cellular signaling pathways.

Interaction studies are crucial for understanding how this compound interacts with biological targets:

- Binding Affinity Assays: These assays can determine how well the compound binds to specific enzymes or receptors.

- In Vitro Studies: Cell-based assays can evaluate its effects on cell viability, proliferation, and apoptosis.

- Molecular Docking Studies: Computational methods can predict how the compound fits into active sites of target proteins, providing insights into its mechanism of action.

Several compounds share structural similarities with (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. These include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methylxanthine | Methyl group on purine | Mild stimulant |

| 7-Methyladenine | Methyl group on adenine | RNA stabilizer |

| 2-Aminopurine | Amino group on purine | Mutagenic properties |

Uniqueness

This compound's uniqueness lies in its complex substitution pattern and the combination of hydrazine and methoxy functionalities that may enhance its biological activity compared to simpler purines. Its potential dual role as both an antioxidant and an enzyme inhibitor sets it apart from other similar compounds .